
4-Phenylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-3-amine typically involves the reaction of piperidine with phenyl-containing reagents. One common method is the reductive amination of 4-phenylpiperidin-3-one with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . Another approach involves the hydrogenation of 4-phenylpyridine under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation reactions . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenylpiperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylpiperidin-3-amine involves its interaction with specific molecular targets. It acts as a ligand for various receptors, modulating their activity. For instance, it can bind to neurokinin receptors, influencing neurotransmitter release and signal transduction pathways . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
Comparison with Similar Compounds
4-Phenylpiperidine: Similar structure but lacks the amine group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an amine.
4-Cyano-4-phenylpiperidine: Features a cyano group in place of the amine.
Uniqueness: 4-Phenylpiperidin-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
QDHSTXGSUUWPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

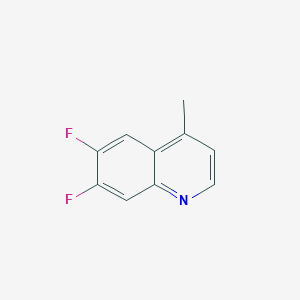
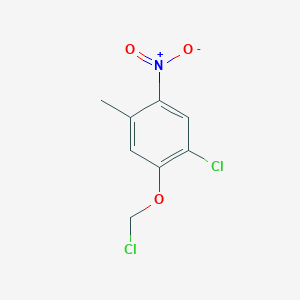
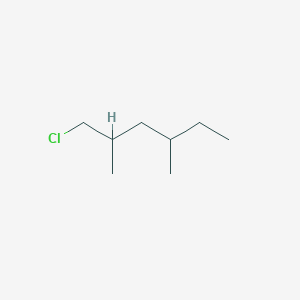
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
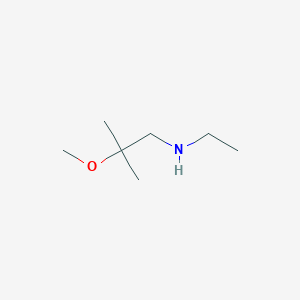

![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
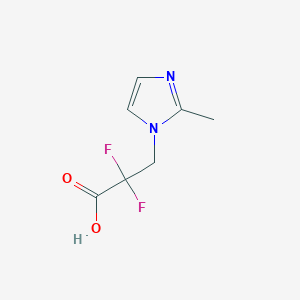
![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)

